molecular formula C11H14N2O4 B8033752 N-Butyl-3-hydroxy-5-nitrobenzamide

N-Butyl-3-hydroxy-5-nitrobenzamide

Cat. No.: B8033752
M. Wt: 238.24 g/mol
InChI Key: IRBMPNYJKOKJFO-UHFFFAOYSA-N
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Description

N-Butyl-3-hydroxy-5-nitrobenzamide is an organic compound with the molecular formula C11H14N2O4 It is a derivative of benzamide, characterized by the presence of a butyl group, a hydroxyl group, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Butyl-3-hydroxy-5-nitrobenzamide can be synthesized through the direct condensation of 3-hydroxy-5-nitrobenzoic acid and butylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to activate the carboxylic acid group, followed by the addition of butylamine to form the amide bond. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the reaction. Additionally, ultrasonic irradiation has been reported to facilitate the synthesis of benzamide derivatives by promoting the condensation reaction under milder conditions .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-3-hydroxy-5-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be used to replace the hydroxyl group.

Major Products Formed

    Oxidation: Formation of 3-nitro-5-butylbenzamide or 3-nitro-5-butylbenzoic acid.

    Reduction: Formation of N-butyl-3-hydroxy-5-aminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-Butyl-3-hydroxy-5-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Butyl-3-hydroxy-5-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and nitro groups play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by forming hydrogen bonds or electrostatic interactions with the active site residues. Additionally, the nitro group can undergo reduction to form reactive intermediates that can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

    N-Butylbenzamide: Lacks the hydroxyl and nitro groups, resulting in different chemical reactivity and biological activity.

    3-Hydroxy-5-nitrobenzamide: Lacks the butyl group, which may affect its solubility and interaction with biological targets.

    N-Butyl-3-hydroxybenzamide: Lacks the nitro group, which may reduce its potential for redox reactions.

Uniqueness

N-Butyl-3-hydroxy-5-nitrobenzamide is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-butyl-3-hydroxy-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-2-3-4-12-11(15)8-5-9(13(16)17)7-10(14)6-8/h5-7,14H,2-4H2,1H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBMPNYJKOKJFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC(=CC(=C1)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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